molecular formula C12H11NO B6315337 2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE CAS No. 143074-75-3

2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE

Cat. No.: B6315337
CAS No.: 143074-75-3
M. Wt: 185.22 g/mol
InChI Key: SXIHWFMNXAJATB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The compound features a hydroxyl group at the second position and a 3-methylphenyl group at the third position on the pyridine ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(3-methylphenyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3-methylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Another method involves the direct alkylation of 2-hydroxypyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures high efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(3-methylphenyl)pyridine.

    Reduction: Formation of 2-amino-3-(3-methylphenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site residues . Additionally, it can modulate signaling pathways by interacting with cellular receptors and influencing gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenylpyridine: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.

    2-Hydroxy-3-(4-methylphenyl)pyridine: The methyl group is positioned at the para position on the phenyl ring, leading to variations in steric and electronic effects.

    2-Hydroxy-3-(2-methylphenyl)pyridine: The methyl group is positioned at the ortho position on the phenyl ring, affecting the compound’s overall reactivity and binding affinity.

Uniqueness

2-Hydroxy-3-(3-methylphenyl)pyridine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical behavior and interactions with biological targets. This structural feature can enhance its binding affinity and selectivity towards certain enzymes and receptors, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHWFMNXAJATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473733
Record name 3-(3-methylphenyl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-75-3
Record name 3-(3-methylphenyl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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